Piperidin-3-yl(pyridin-3-yl)methanone
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Overview
Description
Piperidin-3-yl(pyridin-3-yl)methanone: is a heterocyclic compound that features both a piperidine ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Rhodium(I) Complex and Pinacol Borane Method: This method involves the use of a rhodium(I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process.
Copper-Catalyzed Synthesis: Another method involves the copper-catalyzed oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones under mild conditions with water as the oxygen donor.
Industrial Production Methods: Industrial production methods for Piperidin-3-yl(pyridin-3-yl)methanone are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in substitution reactions, especially at the nitrogen atoms in the piperidine and pyridine rings.
Common Reagents and Conditions:
Oxidation: Copper catalysts and water as the oxygen donor.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products:
Oxidation: The major product is typically an aromatic ketone, such as pyridin-2-yl-methanone.
Substitution: The products vary based on the substituents introduced during the reaction.
Scientific Research Applications
Mechanism of Action
The mechanism of action for Piperidin-3-yl(pyridin-3-yl)methanone involves binding to specific molecular targets, such as DNA, via intercalation. This binding can disrupt normal cellular processes, leading to its potential therapeutic effects .
Comparison with Similar Compounds
- Phenyl(piperidin-3-yl)methanone
- Piperidin-3-yl(2-thienyl)methanone hydrochloride
- (2-Isopropyl-1H-indol-3-yl)(3-pyridinyl)methanone
Uniqueness:
Properties
IUPAC Name |
piperidin-3-yl(pyridin-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11(9-3-1-5-12-7-9)10-4-2-6-13-8-10/h1,3,5,7,10,13H,2,4,6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRISJKXTFMCDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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